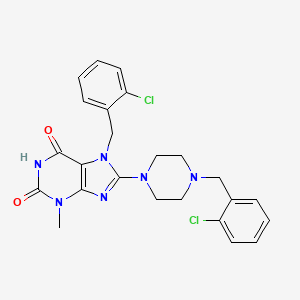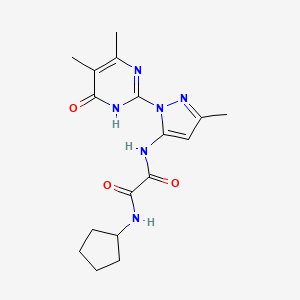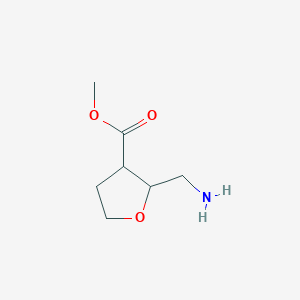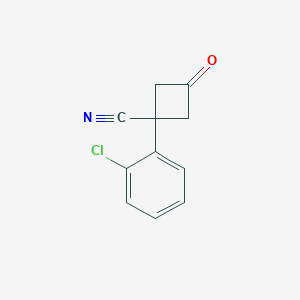
N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C24H30N2O5S and its molecular weight is 458.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Enantioselective Synthesis : The compound's structural motifs are related to those found in research focused on the enantioselective synthesis of piperidines from (S)-methylpyroglutamate, showcasing the utility of related structures in creating biologically active compounds through stereocontrolled synthetic processes (Calvez, Chiaroni, & Langlois, 1998).
Heterocyclic Compound Synthesis : Similar chemical frameworks are explored in the synthesis of 3-aryl-5-cyanopyrazolo[3,4-b]pyridines, indicating the relevance of these structures in developing heterocyclic compounds with potential for diverse applications (Quiroga et al., 1999).
Practical Synthesis of CCR5 Antagonists : The compound's related structures have been used in the practical synthesis of orally active CCR5 antagonists, highlighting its relevance in medicinal chemistry for creating therapeutic agents (Ikemoto et al., 2005).
Pharmacological Applications
Histone Deacetylase Inhibition : Structures bearing resemblance to the compound have been studied for their role as histone deacetylase (HDAC) inhibitors, indicating potential applications in cancer therapy (Zhou et al., 2008).
Kappa-Opioid Receptor Antagonism : Another application involves kappa-opioid receptor antagonism, where structurally similar compounds have shown efficacy, suggesting potential therapeutic uses in depression and addiction disorders (Grimwood et al., 2011).
Mechanism of Action
Target of action
Compounds with a pyrrolidine ring, like “N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide”, are often used by medicinal chemists to obtain compounds for the treatment of human diseases . The exact target would depend on the specific disease or condition being treated.
Mode of action
The mode of action would depend on the specific target. Generally, the compound might bind to the target, causing a conformational change that affects the target’s function .
Biochemical pathways
The affected pathways would depend on the specific target and the disease or condition being treated. The compound could affect multiple pathways, depending on its targets .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on its chemical structure. For example, the presence of a pyrrolidine ring could influence the compound’s pharmacokinetic properties .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. These effects could range from changes in cell signaling to alterations in gene expression .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
properties
IUPAC Name |
N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O5S/c1-30-22-7-3-2-6-21(22)24(12-16-31-17-13-24)18-25-23(27)19-8-10-20(11-9-19)32(28,29)26-14-4-5-15-26/h2-3,6-11H,4-5,12-18H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBCYLVRHSYTMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-chlorothiophen-2-yl)-N-[cyano(4-fluorophenyl)methyl]acetamide](/img/structure/B2717464.png)




![2-[(3,5-Dimethylphenyl)sulfonyl]quinoxaline](/img/structure/B2717472.png)
![6,6,7,7-Tetrafluoro-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B2717476.png)

![N-(3,4-dimethoxyphenethyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2717478.png)

![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}pyrido[1,2-a]indole-10-carbonitrile](/img/structure/B2717480.png)


